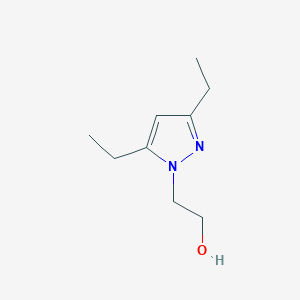

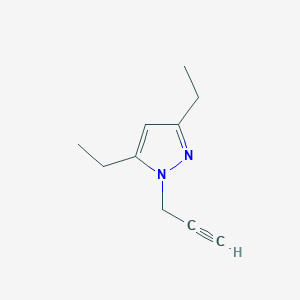

![molecular formula C12H16N4 B1471922 {1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1509574-35-9](/img/structure/B1471922.png)

{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Übersicht

Beschreibung

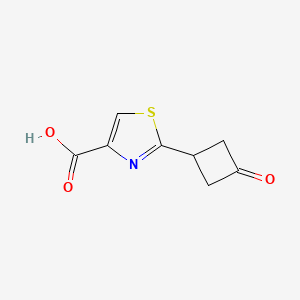

The compound “{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” is an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a dimethylphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methyl groups (CH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would likely show the triazole ring attached to a methanamine group and a dimethylphenyl group . The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the triazole ring, the dimethylphenyl group, and the methanamine group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

This chemical framework is commonly involved in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, the title compound has been synthesized using 1,3-dipolar cycloaddition reactions, highlighting its utility in constructing complex molecules with potential biological activities (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).

Material Science

In material science, compounds containing the triazolyl moiety have been investigated for their potential in forming supramolecular structures and coordination complexes. These materials could have applications in catalysis, molecular recognition, and as sensors. Notably, supramolecular coordination complexes involving triazolyl derivatives have shown interesting luminescent properties and ionic conductivity, which could be beneficial for developing new optical materials and electronic devices (Pilar Narea, J. Cisterna, A. Cárdenas, P. Amo‐Ochoa, F. Zamora, C. Climent, P. Alemany, S. Conejeros, J. Llanos, I. Brito, 2020).

Pharmaceutical Research

Pharmaceutical research has explored derivatives of this compound for their antimicrobial properties. Synthesis and evaluation of new quinoline derivatives carrying the 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Molecular Biology

In molecular biology, the triazolyl group has been utilized in the design of small molecules targeting specific biological pathways. For instance, novel indole-based small molecules incorporating substituted triazole have been synthesized for their anticancer properties, showing potential as SIRT1 enzyme inhibitors. This suggests the compound's relevance in designing inhibitors that could be used in cancer therapy (Naveen Panathur, U. Dalimba, P. V. Koushik, Mallika Alvala, P. Yogeeswari, D. Sriram, Vijith Kumar, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-9-3-4-11(10(2)5-9)7-16-8-12(6-13)14-15-16/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGUKEWMGSQNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(N=N2)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)

![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)

![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)